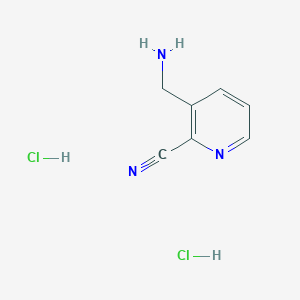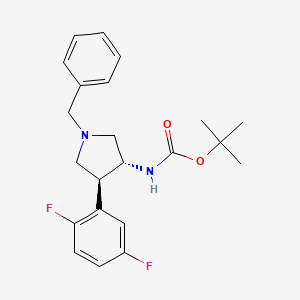
3-(Aminomethyl)picolinonitrile 2hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Aminomethyl)picolinonitrile 2hcl is a chemical compound with the molecular formula C7H7N3. It is a derivative of picolinonitrile, featuring an aminomethyl group attached to the third position of the pyridine ring. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)picolinonitrile typically involves the reaction of picolinonitrile with formaldehyde and ammonia. This process can be carried out under mild reaction conditions, often using a catalyst to facilitate the reaction. The resulting product is then purified through recrystallization or other purification techniques.
Industrial Production Methods
In an industrial setting, the production of 3-(Aminomethyl)picolinonitrile may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction conditions and optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)picolinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted picolinonitriles, amines, and other derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(Aminomethyl)picolinonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)picolinonitrile involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Methylpicolinonitrile: A similar compound with a methyl group instead of an aminomethyl group.
3-Chloro-6-methylpicolinonitrile: Another derivative with a chloro and methyl group substitution.
3-Bromo-6-chloro-5-methylpicolinonitrile: A more complex derivative with multiple substitutions.
Uniqueness
3-(Aminomethyl)picolinonitrile is unique due to the presence of the aminomethyl group, which imparts specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C7H9Cl2N3 |
|---|---|
Molecular Weight |
206.07 g/mol |
IUPAC Name |
3-(aminomethyl)pyridine-2-carbonitrile;dihydrochloride |
InChI |
InChI=1S/C7H7N3.2ClH/c8-4-6-2-1-3-10-7(6)5-9;;/h1-3H,4,8H2;2*1H |
InChI Key |
YMFCHJWPUARYGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)C#N)CN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Phenyl[4-(trifluoromethyl)phenyl] sulfoxide](/img/structure/B13139500.png)
![6-Bromo-2-fluoro-1H-benzo[d]imidazole](/img/structure/B13139505.png)





phosphanium bromide](/img/structure/B13139527.png)




